[(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile
Description
Properties
IUPAC Name |
(4-amino-2,5-dimethoxyphenyl) thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-12-7-4-9(14-5-10)8(13-2)3-6(7)11/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZKZVVYCDWQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)SC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile typically involves the reaction of 2,5-dimethoxyaniline with thiocyanate under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires the use of a catalyst, such as silver nitrate, to facilitate the formation of the sulfanyl group. The reaction mixture is heated to a specific temperature and maintained for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
[(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formonitrile group to an amine.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of [(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Substituents on the phenyl ring critically influence molecular weight, polarity, and reactivity. Key analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electron-Donating vs. Withdrawing Groups : Methoxy groups in the target compound enhance solubility in polar solvents compared to chloro/bromo analogs . However, they reduce electrophilicity, limiting utility in reactions requiring electron-deficient aromatic systems.
- Steric Effects : Methyl substituents (e.g., in ) increase steric hindrance, slowing reaction kinetics but improving thermal stability.
- Hydrogen Bonding : The hydroxy analog exhibits stronger intermolecular interactions, favoring use in crystal engineering or as a pharmaceutical intermediate.
Pharmaceuticals
- Target Compound : Predicted utility in kinase inhibitor synthesis due to methoxy groups’ ability to modulate binding affinity .
- Bromo/Chloro Analog : Used in neuroactive drug candidates for its halogen-mediated bioactivity.
- Dichloro Analog : Intermediate in herbicides due to chlorine’s electrophilic reactivity.
Material Science
Biological Activity
[(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a sulfanyl group attached to a formonitrile moiety, with significant substituents on the phenyl ring that may influence its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways, potentially affecting processes such as inflammation and cell proliferation.
- Interaction with Receptors : It may interact with various receptors, modulating their activity and influencing downstream signaling cascades.
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could play a role in protecting cells from oxidative stress.
Structure-Activity Relationship (SAR)
Recent SAR studies have examined how modifications to the compound's structure impact its biological efficacy. Key findings include:
- Substituent Effects : The presence of methoxy groups at positions 2 and 5 on the phenyl ring has been linked to enhanced activity against specific targets. Removal or alteration of these groups often leads to decreased potency.
- Amino Group Role : The amino group at position 4 appears crucial for maintaining biological activity, likely through hydrogen bonding interactions with target proteins.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antitumor Activity :
- A study demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, showing IC50 values in the low micromolar range. This suggests potential as a chemotherapeutic agent.
- Table 1 summarizes the cytotoxicity data across different cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 7.8 |
| A549 | 6.3 |
-
Anti-inflammatory Effects :
- In vivo studies indicated that administration of this compound significantly reduced markers of inflammation in animal models.
- The compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Antioxidant Activity :
- The compound was evaluated for its ability to scavenge free radicals using DPPH and ABTS assays, showing promising results that suggest it could mitigate oxidative damage in cells.
Q & A
Basic: What are the critical steps for synthesizing [(4-Amino-2,5-dimethoxyphenyl)sulfanyl]formonitrile, and how do substituents influence reaction pathways?
Methodological Answer:
Synthesis typically involves introducing the sulfanyl-formonitrile group to a pre-functionalized aromatic ring. A plausible route starts with 4-amino-2,5-dimethoxybenzene derivatives, where nucleophilic aromatic substitution (NAS) or thiocyanation reactions are employed. For example:
Amino Protection : Protect the amino group (e.g., acetylation using acetic anhydride) to prevent side reactions during thiocyanation .
Thiocyanation : React with thiocyanogen (SCN)₂ or potassium thiocyanate (KSCN) in the presence of an oxidizing agent (e.g., bromine) to introduce the -SCN group.
Deprotection : Hydrolyze the acetyl group under acidic or basic conditions to regenerate the free amine.
Substituent Effects : The electron-donating methoxy groups (-OMe) at positions 2 and 5 activate the ring toward electrophilic substitution but may sterically hinder reactions at the para position. The amino group (-NH₂) further directs electrophiles to specific positions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A combination of techniques is required:
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy (-OCH₃) protons as singlets (~δ 3.8–4.0 ppm) and aromatic protons influenced by substituents.
- ¹³C NMR : Confirm the nitrile carbon (C≡N) at ~δ 110–120 ppm and thiocyanate sulfur-linked carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass verification (e.g., [M+H]⁺ ion).
- IR Spectroscopy : Detect nitrile (C≡N stretch at ~2200–2260 cm⁻¹) and amine (-NH₂ stretch at ~3300–3500 cm⁻¹) .
Validation : Compare spectral data with structurally analogous compounds, such as 2,5-dichloro-4-thiocyanatoaniline (CAS 772-12-3), to resolve ambiguities .
Advanced: How can researchers resolve contradictions in reported reactivity of aryl thiocyanates during cross-coupling reactions?
Methodological Answer:
Discrepancies often arise from varying electronic/steric effects or catalytic systems. To address this:
Electronic Analysis : Use Hammett constants (σ) to quantify electron-withdrawing/donating effects of substituents. Methoxy groups (+M effect) may reduce electrophilicity at the thiocyanate group, affecting coupling efficiency .
Catalytic Optimization : Screen palladium/copper catalysts (e.g., Pd(PPh₃)₄, CuI) and ligands (e.g., Xantphos) to enhance reactivity.
Competitive Experiments : Compare reaction rates with control substrates (e.g., chloro vs. methoxy analogs) to isolate steric/electronic contributions .
Case Study : Fluorosulfonyl analogs (e.g., (4-acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride) show similar challenges in coupling reactions, requiring tailored conditions .
Advanced: What experimental strategies are recommended for studying the stability of this compound under varying pH and temperature?
Methodological Answer:
Design a stability study with controlled parameters:
pH Variation : Prepare buffered solutions (pH 1–12) and monitor degradation via HPLC at intervals (0, 24, 48 hrs).
Thermal Stress : Use accelerated stability testing (e.g., 40°C, 60°C) to predict shelf life.
Degradation Pathways : Identify byproducts (e.g., hydrolysis to thiols or oxidation to sulfonic acids) using LC-MS .
Key Insight : The amino group may protonate under acidic conditions, altering electron density and accelerating thiocyanate hydrolysis .
Advanced: How can this compound serve as a precursor in synthesizing bioactive molecules or coordination complexes?
Methodological Answer:
- Bioactive Derivatives : Replace the -SCN group with heterocycles (e.g., triazoles) via click chemistry for antimicrobial screening .
- Coordination Chemistry : React with transition metals (e.g., Cu²⁺, Fe³⁺) to form complexes. Characterize using X-ray crystallography and magnetic susceptibility measurements.
Example : Analogous thiocyanatoanilines (e.g., CAS 772-12-3) form stable complexes with Cu(I), relevant to catalysis .
Basic: What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
